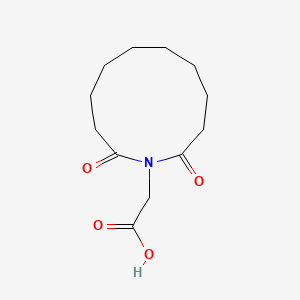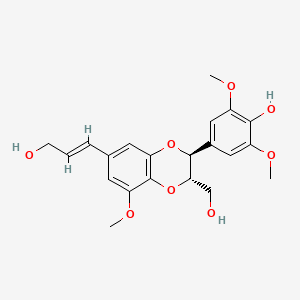
Cyclosporin A-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclosporin A-d4 is a deuterated form of Cyclosporin A, an immunosuppressant widely used in organ transplantation and autoimmune disorders. The deuterium labeling in this compound enhances its stability and allows for precise quantification in pharmacokinetic studies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyclosporin A-d4 involves the incorporation of deuterium atoms into the Cyclosporin A molecule. This can be achieved through a series of chemical reactions, including the use of deuterated reagents and solvents. The process typically involves the following steps:
Synthesis of Deuterated Amino Acids: The starting materials are deuterated amino acids, which are synthesized using deuterated reagents.
Peptide Bond Formation: The deuterated amino acids are then coupled to form the cyclic peptide structure of this compound.
Purification: The final product is purified using chromatographic techniques to ensure high purity and deuterium incorporation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Synthesis of Deuterated Amino Acids: Using industrial-grade deuterated reagents.
Automated Peptide Synthesis: Employing automated peptide synthesizers to ensure consistency and efficiency.
High-Performance Liquid Chromatography (HPLC): For purification and quality control.
化学反应分析
Types of Reactions: Cyclosporin A-d4 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can undergo oxidation, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, which may have different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
科学研究应用
Cyclosporin A-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Cyclosporin A in biological samples.
Biology: Employed in studies investigating the metabolism and pharmacokinetics of Cyclosporin A.
Medicine: Utilized in clinical research to monitor drug levels in patients undergoing immunosuppressive therapy.
Industry: Applied in the development of new formulations and delivery systems for Cyclosporin A
作用机制
Cyclosporin A-d4 exerts its effects by binding to cyclophilin, a cytosolic protein. This complex inhibits the activity of calcineurin, a phosphatase enzyme, thereby preventing the dephosphorylation and activation of nuclear factor of activated T-cells (NF-AT). This inhibition leads to reduced transcription of interleukin-2 and other cytokines, ultimately suppressing the immune response .
相似化合物的比较
Tacrolimus: Another immunosuppressant that inhibits calcineurin but binds to a different protein, FKBP-12.
Sirolimus: Inhibits the mammalian target of rapamycin (mTOR) pathway, used in combination with Cyclosporin A for immunosuppression.
Everolimus: A derivative of Sirolimus with similar mechanisms of action.
Uniqueness of Cyclosporin A-d4: this compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for precise pharmacokinetic studies. This makes it a valuable tool in both research and clinical settings .
属性
分子式 |
C62H111N11O12 |
|---|---|
分子量 |
1206.6 g/mol |
IUPAC 名称 |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-33-[(E,1R,2R)-5,6,6,6-tetradeuterio-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1/i1D3,25D |
InChI 键 |
PMATZTZNYRCHOR-XVPVDVKSSA-N |
手性 SMILES |
[2H]/C(=C\C[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O)/C([2H])([2H])[2H] |
规范 SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12403328.png)
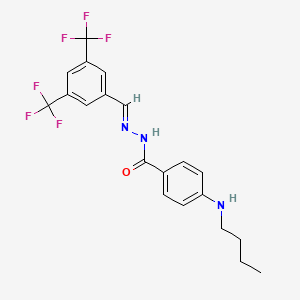
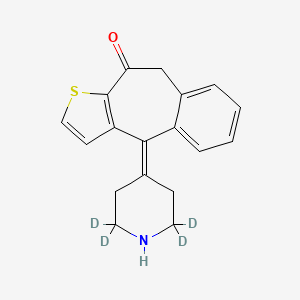
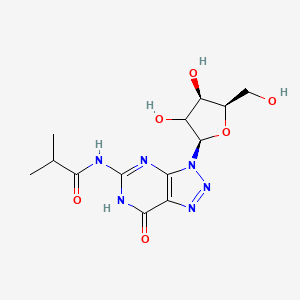

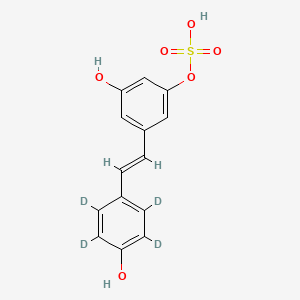

![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;hydrochloride](/img/structure/B12403365.png)
![[(2R)-1,1,2,3,3-Pentadeuterio-3-heptadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12403382.png)
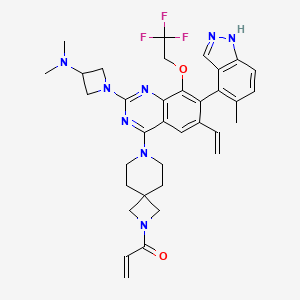
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B12403389.png)
